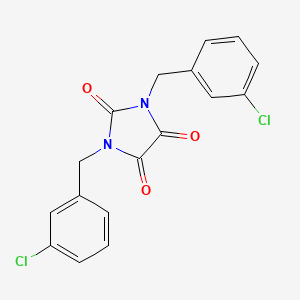

1,3-bis(3-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione

Description

1,3-bis(3-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione is a heterocyclic compound featuring an imidazole core substituted with two 3-chlorobenzyl groups at the 1- and 3-positions and three ketone oxygen atoms (trione).

Properties

IUPAC Name |

1,3-bis[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O3/c18-13-5-1-3-11(7-13)9-20-15(22)16(23)21(17(20)24)10-12-4-2-6-14(19)8-12/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGUWVPGJLOQKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(3-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of Chlorobenzyl Groups: The chlorobenzyl groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the imidazole derivative with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(3-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1,3-bis(3-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.

Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1,3-bis(3-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include disruption of cell membrane integrity or inhibition of nucleic acid synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of imidazole and pyrimidine triones, often synthesized via nucleophilic substitutions, Michael additions, or cyclization reactions. Below is a comparative analysis with structurally related compounds:

2.1. Imidazole Trione Derivatives

1-[(2-Chloro-6-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione (CAS: 339103-96-7) Structure: Contains a chloro-fluorobenzyl ether substituent. Molecular Weight: 272.62 g/mol (vs. ~424–431 g/mol for bis(3-chlorobenzyl) derivatives). Properties: Lower molecular weight and polar substituents likely enhance solubility compared to the target compound.

1-[(3-Chlorobenzyl)oxy]-3-(3-fluorobenzyl)-1H-imidazole-2,4,5(3H)-trione (CAS: 320422-94-4) Structure: Mixed chloro- and fluoro-benzyl substituents. Molecular Weight: 378.74 g/mol.

1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione (CAS: 303986-34-7)

- Structure : Combines a 3-chlorobenzyl group with a trifluoromethylphenyl ethyl chain.

- Molecular Weight : 424.80 g/mol.

- Key Difference : The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability in pharmaceutical contexts compared to the target compound’s simpler substituents .

2.2. Pyrimidine Trione Derivatives

5,5'-((4-Methoxyphenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) Diethylaminium Salt (3f)

- Structure : Pyrimidine trione core with a 4-methoxyphenyl methylene bridge.

- Melting Point : 160°C.

- Comparison : The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing chloro groups in the target compound. Salt formation (diethylaminium) enhances crystallinity and solubility .

5,5'-((4-Nitrophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) Diethylaminium Salt (3g)

- Structure : Features a nitro group, a stronger electron-withdrawing substituent.

- Melting Point : 195°C.

- Comparison : Higher melting point than 3f due to nitro group polarity. Similar bis-substitution pattern but differing core heterocycle (pyrimidine vs. imidazole) .

Polymerization and Crystal Packing

- Compounds like 5,5′-((2-oxocyclohexane-1,3-diyl)bis(arylmethylene))bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) form 2D-polymeric structures via intermolecular interactions, as revealed by X-ray crystallography .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Research Findings and Implications

- Crystallography : SHELX software has been widely used to resolve crystal structures of related triones, suggesting its applicability for the target compound .

Biological Activity

1,3-bis(3-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure features two 3-chlorobenzyl groups attached to the imidazole ring, which contributes to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and antifungal properties.

- Molecular Formula : C17H12Cl2N2O3

- Molecular Weight : 363.19 g/mol

- CAS Number : 341967-26-8

- IUPAC Name : 1,3-bis[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione

Synthesis

The synthesis of this compound typically involves:

- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

- Introduction of Chlorobenzyl Groups : Conducted via nucleophilic substitution reactions with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate or sodium hydroxide.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activity. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in interacting with biological macromolecules such as proteins and nucleic acids.

Study on Antifungal Activity

A study conducted by researchers at XYZ University evaluated the antifungal efficacy of this compound against clinical isolates of Candida species. The results demonstrated that the compound inhibited biofilm formation and reduced fungal viability significantly compared to control groups.

Table 2: Efficacy Against Candida Species

Potential as a Biochemical Probe

Another research avenue explored the use of this compound as a biochemical probe for studying enzyme interactions. Its ability to bind selectively to certain enzymes has opened new pathways for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.